molecular formula C21H17N3O3S3 B11633730 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633730
M. Wt: 455.6 g/mol
InChI Key: QCPYNYCJMVJJJJ-SSZFMOIBSA-N
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Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidin-5-ylidene moiety, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the thiazolidin-5-ylidene moiety, and the attachment of the phenylsulfanyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidin-5-ylidene-containing molecules. These compounds share structural features with 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one but may differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H17N3O3S3

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H17N3O3S3/c1-27-12-11-24-20(26)16(30-21(24)28)13-15-18(29-14-7-3-2-4-8-14)22-17-9-5-6-10-23(17)19(15)25/h2-10,13H,11-12H2,1H3/b16-13-

InChI Key

QCPYNYCJMVJJJJ-SSZFMOIBSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

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